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Compound of Interest

Compound Name:
4-(1,3-Benzodioxol-5-

yloxy)cyclohexanone

CAS No.: 1252607-54-7

Cat. No.: B582530

Get Quote

Target Synthesis: 4-(Benzo[d][1,3]dioxol-5-yloxy)cyclohexanone Reaction Class: Williamson

Ether Synthesis (

O-Alkylation) Date: March 04, 2026 Version: 1.2 (Optimized for Secondary Electrophiles)

Executive Summary
The coupling of sesamol (3,4-methylenedioxyphenol) with 4-halocyclohexanone represents a

challenging

transformation due to the steric hindrance of the secondary electrophile and the competing

elimination pathway, which yields the thermodynamic byproduct 2-cyclohexen-1-one.

This protocol details an optimized method utilizing Cesium Carbonate (

) in N,N-Dimethylformamide (DMF). The "Cesium Effect" is leveraged to enhance the
nucleophilicity of the phenoxide while suppressing elimination, achieving yields superior to
standard
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/Acetone conditions.

Key Applications
Drug Discovery: Synthesis of serotonin receptor ligands and anti-inflammatory agents.

Scaffold Construction: Introduction of the benzodioxole moiety (a privileged structure in

medicinal chemistry) onto aliphatic rings.[1]

Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (

). The base deprotonates sesamol (

) to form the sesamol phenoxide anion. This nucleophile attacks the electrophilic C-4 carbon of
the cyclohexanone, displacing the halide.

Critical Competition:

Pathway A (

- Desired): Backside attack forming the ether.

Pathway B (

- Undesired): Abstraction of

-protons leads to elimination, forming 2-cyclohexen-1-one.

Why Cesium Carbonate? Unlike

,

has greater solubility in organic solvents. The large ionic radius of

forms a "loose" ion pair with the phenoxide, making the oxygen anion more "naked" and
reactive, thereby favoring the substitution pathway over elimination at moderate temperatures.

Mechanistic Visualization
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Figure 1: Mechanistic pathway highlighting the competition between substitution and

elimination.

Experimental Protocol
Reagents & Equipment

Component Specification Stoichiometry Role

Sesamol >98% Purity 1.0 equiv Nucleophile

4-

Chlorocyclohexanone
Distilled/Fresh 1.2 equiv

Electrophile (Excess

used due to

volatility/stability)

Cesium Carbonate
Anhydrous,

mesh
2.0 equiv Base

Potassium Iodide (KI) Anhydrous 0.1 equiv

Finkelstein Catalyst

(Optional for Chloro-

analogs)

DMF
Anhydrous (<50 ppm

)
0.2 M conc.[2] Solvent

Equipment
Inert gas (Ar/N2)

manifold
N/A Exclude moisture
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Note: If 4-bromocyclohexanone is used, KI is unnecessary. 4-Chlorocyclohexanone is preferred

for cost but requires KI for optimal rates.

Step-by-Step Procedure
Phase 1: Activation (Phenoxide Formation)

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a

rubber septum and purge with Argon for 5 minutes.

Solvation: Add Sesamol (1.0 mmol, 138 mg) and anhydrous DMF (3.0 mL) via syringe. Stir

until fully dissolved.

Deprotonation: Remove the septum briefly to add

(2.0 mmol, 652 mg) in one portion. Re-seal and purge.

Aging: Stir the suspension at Room Temperature (RT) for 30 minutes.

Observation: The mixture may darken slightly as the phenoxide forms.

Phase 2: Alkylation
Addition: Dissolve 4-Chlorocyclohexanone (1.2 mmol, 159 mg) in DMF (2.0 mL) in a

separate vial. Add this solution dropwise to the reaction flask over 5 minutes.

Catalyst: If using the Chloro- derivative, add KI (0.1 mmol, 16 mg) at this stage.

Reaction: Heat the reaction mixture to 60°C in an oil bath.

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS every 2 hours.

Target: Disappearance of Sesamol (

).

Duration: Typically 4–6 hours. Do not exceed 12 hours to prevent decomposition.

Phase 3: Workup & Purification
Quench: Cool to RT and pour the mixture into Ice-Water (20 mL).
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Extraction: Extract with Ethyl Acetate (3 x 15 mL).

Note: Avoid Diethyl Ether as DMF is difficult to remove from it.

Wash: Wash the combined organics with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove

residual DMF.

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify via Flash Column Chromatography on Silica Gel.

Eluent Gradient: 0%

20% EtOAc in Hexanes.

Product: The ether product typically elutes after the elimination byproduct (cyclohexenone)

but before unreacted sesamol.
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Figure 2: Operational workflow for the synthesis of the target ether.

Quality Control & Characterization
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Expected Analytical Data
Appearance: White to off-white solid or viscous oil.

1H NMR (400 MHz,

):

6.70 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 6.35 (d, 1H, Ar-H) [Sesamol aromatic signals].

5.90 (s, 2H,

).

4.55 (m, 1H,

) [Diagnostic methine proton].

2.60–2.00 (m, 8H, Cyclohexanone ring protons).

MS (ESI): Calculated for

[M+H]+: 235.09. Found: 235.1.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield / High Elimination Temperature too high
Lower reaction temp to 50°C;

ensure slow addition of ketone.

No Reaction Halide unreactive

Add 10 mol% TBAI

(Tetrabutylammonium iodide)

or switch to Bromo- analog.

Product decomposes on

column
Acidic silica

Add 1%

to the eluent to neutralize silica

acidity (ketals/ethers can be

acid-sensitive).

Safety & Handling
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Sesamol: Irritant to eyes and skin. May cause sensitization. Handle in a fume hood.

4-Halocyclohexanone: Lachrymator and potential alkylating agent. Avoid inhalation.

DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving (Nitrile).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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